molecular formula C9H20ClNO2 B13136325 (S)-Hexyl2-aminopropanoatehydrochloride

(S)-Hexyl2-aminopropanoatehydrochloride

Cat. No.: B13136325
M. Wt: 209.71 g/mol
InChI Key: WRRQZXPKOYFVLZ-QRPNPIFTSA-N
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Description

(S)-Hexyl2-aminopropanoatehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hexyl2-aminopropanoatehydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with hexanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Hexyl2-aminopropanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-Hexyl2-aminopropanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Hexyl2-aminopropanoatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-Hexyl2-aminopropanoatehydrochloride: The enantiomer of (S)-Hexyl2-aminopropanoatehydrochloride, with different stereochemistry and potentially different biological activity.

    Hexyl2-aminopropanoate: The non-salt form of the compound, which may have different solubility and reactivity.

    Hexyl2-aminobutanoatehydrochloride: A similar compound with a different carbon chain length, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications, as its properties can be fine-tuned for specific purposes.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

hexyl (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-12-9(11)8(2)10;/h8H,3-7,10H2,1-2H3;1H/t8-;/m0./s1

InChI Key

WRRQZXPKOYFVLZ-QRPNPIFTSA-N

Isomeric SMILES

CCCCCCOC(=O)[C@H](C)N.Cl

Canonical SMILES

CCCCCCOC(=O)C(C)N.Cl

Origin of Product

United States

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